molecular formula C22H19NOS B284001 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone

1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone

Cat. No.: B284001
M. Wt: 345.5 g/mol
InChI Key: OZUQIUMUEYDFKV-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone, also known as S-Benzyldithiocarboxylic acid 2-phenyl-2-(phenylthio)ethyl ester, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of azetidinones, which are cyclic amides that have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This results in the disruption of normal cellular function and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and for developing new drugs. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are several future directions for research on 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone. One area of interest is the development of new drugs based on the compound's scaffold. Researchers are also interested in studying the compound's potential use in the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone can be achieved through a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of benzylamine, phenyl isothiocyanate, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting product is then subjected to further reactions to yield the final compound.

Scientific Research Applications

1-Benzyl-4-phenyl-3-(phenylsulfanyl)-2-azetidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The compound has also been studied for its potential use as a scaffold for the development of new drugs.

Properties

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

(3R,4R)-1-benzyl-4-phenyl-3-phenylsulfanylazetidin-2-one

InChI

InChI=1S/C22H19NOS/c24-22-21(25-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)23(22)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21-/m1/s1

InChI Key

OZUQIUMUEYDFKV-NHCUHLMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@@H]([C@H](C2=O)SC3=CC=CC=C3)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)CN2C(C(C2=O)SC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(C2=O)SC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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